rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans
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Overview
Description
rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.
Scientific Research Applications
rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride
- rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole
- rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride
Uniqueness
rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans is unique due to its specific structural features, such as the presence of cyclopropyl groups and the triazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H20Cl2N4 |
---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
3-cyclopropyl-5-(4-cyclopropylpyrrolidin-3-yl)-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C12H18N4.2ClH/c1-2-7(1)9-5-13-6-10(9)12-14-11(15-16-12)8-3-4-8;;/h7-10,13H,1-6H2,(H,14,15,16);2*1H |
InChI Key |
CXTLJNLJPPLQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CNCC2C3=NC(=NN3)C4CC4.Cl.Cl |
Origin of Product |
United States |
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